![molecular formula C16H13F3N6O2 B2847721 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2097927-16-5](/img/structure/B2847721.png)
5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a synthetic organic molecule known for its unique structural components and diverse applications in scientific research. This compound's complex molecular structure encompasses a pyridine ring, an azetidine moiety, and a triazolopyrimidine unit, making it a subject of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. Key steps may include:
Formation of the triazolopyrimidine unit: : This may involve cyclization reactions starting from appropriate nitrile and hydrazine derivatives.
Construction of the azetidine ring: : Utilizing azetidine precursors or intermediates derived from cyclization reactions.
Introduction of the pyridine ring: : This can be achieved through coupling reactions or nucleophilic substitutions.
Assembly of the final compound: : Combining the previously synthesized fragments under specific conditions, often using palladium-catalyzed coupling reactions or other robust chemical methods.
Industrial Production Methods
While laboratory synthesis is crucial for initial studies, industrial-scale production requires optimized, scalable processes. Industrial methods often involve:
High-yield synthesis routes: : Ensuring maximal product formation while minimizing by-products.
Efficient purification techniques: : Employing chromatographic methods, crystallization, or other separation techniques.
Cost-effective reagents and catalysts: : To ensure sustainable and economical production processes.
化学反应分析
Types of Reactions
The compound 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form various oxidized products.
Reduction: : Using reducing agents to modify the functional groups.
Substitution: : Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Mild to strong reducing agents like lithium aluminum hydride or hydrogen gas with metal catalysts.
Substitution: : Halogenated solvents and bases for nucleophilic substitution; strong acids or electrophilic reagents for electrophilic substitution.
Major Products Formed
Oxidation products: : Carboxylic acids, ketones, or other oxygenated derivatives.
Reduction products: : Alcohols, amines, or other reduced functional groups.
Substitution products: : Modified compounds with different substituents replacing original functional groups.
科学研究应用
5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine has diverse applications across multiple fields:
Chemistry: : Used as a precursor or intermediate in organic synthesis, studying reaction mechanisms, and developing new materials.
Biology: : Investigated for its potential biological activity, including enzyme inhibition, receptor binding, or cellular modulation.
Medicine: : Explored for therapeutic properties, potentially contributing to the development of new drugs targeting specific diseases.
Industry: : Utilized in the production of specialty chemicals, agrochemicals, or advanced materials.
作用机制
The mechanism of action of 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine involves interactions with molecular targets, such as:
Enzymes: : Inhibiting or modulating enzyme activity by binding to active or allosteric sites.
Receptors: : Binding to cellular receptors, triggering signal transduction pathways.
Pathways: : Interfering with or modulating biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine can be compared to similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: : Sharing structural motifs but differing in substituent patterns or functional groups.
Azetidine derivatives: : Possessing the azetidine ring but varying in other structural components.
Trifluoromethylpyridines: : Containing the trifluoromethyl group on the pyridine ring, but differing in additional substituents or functional groups.
属性
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O2/c1-9-4-13(25-15(23-9)21-8-22-25)27-11-6-24(7-11)14(26)10-2-3-12(20-5-10)16(17,18)19/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREGXMQVOCHSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2847638.png)
![4-[(2,5-Dimethylbenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847639.png)
![Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2847640.png)
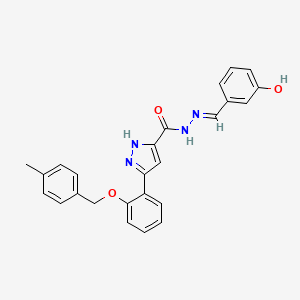
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)
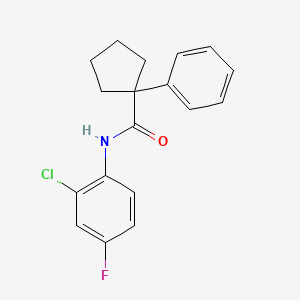
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2847646.png)
![N-(1,3-benzothiazol-2-yl)-2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2847647.png)
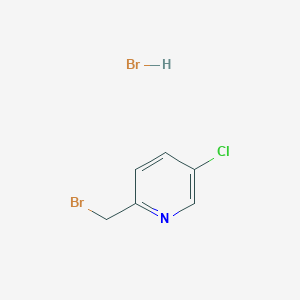
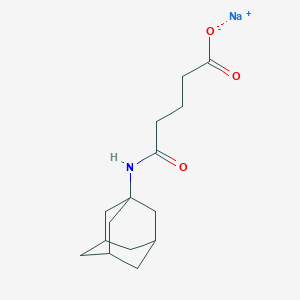
![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)
![7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847656.png)
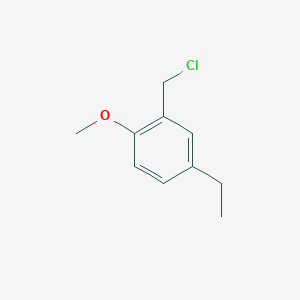
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2847661.png)
